4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide

Description

Molecular Architecture Overview and Research Context

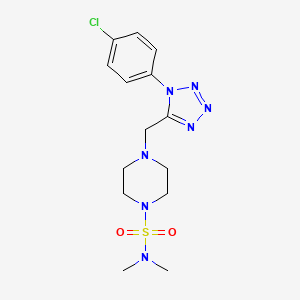

The compound 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide features a multifunctional structure comprising three distinct pharmacophoric units:

- Tetrazole ring : A five-membered aromatic ring containing four nitrogen atoms, substituted at the 1-position with a 4-chlorophenyl group.

- Piperazine core : A six-membered diamine ring, N-methylated and linked to a sulfonamide group.

- Sulfonamide moiety : A sulfonyl group bonded to an amine, forming the terminal functional group.

Table 1: Key Structural Components and Their Roles

The 4-chlorophenyl substituent on the tetrazole ring introduces lipophilicity, promoting membrane permeability and target engagement in hydrophobic binding pockets. Computational studies suggest that the planar tetrazole ring and sulfonamide group adopt complementary orientations when interacting with proteins, enabling dual-mode inhibition.

Historical Development of Tetrazole-Piperazine-Sulfonamide Hybrid Compounds

The design of hybrid molecules integrating tetrazole, piperazine, and sulfonamide motifs emerged in the early 2000s as a strategy to overcome limitations of single-moiety drugs:

- Pre-2000s : Tetrazoles were primarily explored as carboxylate surrogates in angiotensin II receptor blockers (e.g., losartan), while sulfonamides dominated antibacterial therapy.

- 2005–2010 : Initial hybrids like 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide demonstrated enhanced antimicrobial potency compared to parent sulfonamides.

- 2015–present : Structural optimization efforts focused on halogenated aryl groups (e.g., 4-chlorophenyl) to improve target selectivity, yielding compounds with sub-micromolar activity against cancer cell lines and Mycobacterium tuberculosis.

A landmark 2018 study reported that tetrazole-piperazine-sulfonamide hybrids inhibited pancreatic carcinoma (PANC-1) cells at GI50 values ≤0.1 µM, surpassing reference drugs in efficacy.

Contemporary Research Significance in Medicinal Chemistry

Recent investigations highlight three key areas of interest:

- Anticancer Applications :

Antimicrobial Activity :

Neurological Targets :

- Molecular docking simulations predict strong affinity for serotonin 5-HT6 receptors, suggesting potential in Alzheimer’s disease therapy.

Table 2: Recent Studies on Tetrazole-Piperazine-Sulfonamide Hybrids

Pharmacophore Hybrid Approach Rationale

The hybrid design of this compound leverages synergistic interactions between its components:

- Tetrazole → Sulfonamide : The tetrazole’s nitrogen-rich structure compensates for the sulfonamide’s limited hydrogen-bonding capacity, enabling simultaneous interactions with polar and nonpolar enzyme regions.

- Piperazine → Chlorophenyl : The piperazine spacer orients the chlorophenyl group into hydrophobic pockets while maintaining aqueous solubility through its amine groups.

- Dimethylamine Modification : N-methylation of the piperazine reduces basicity, minimizing off-target interactions with cationic binding sites.

Quantum mechanical calculations reveal that the hybrid’s lowest unoccupied molecular orbital (LUMO) energy (-1.8 eV) facilitates electron-deficient interactions with enzymatic nucleophiles, a feature absent in non-hybrid sulfonamides.

Properties

IUPAC Name |

4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-N,N-dimethylpiperazine-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN7O2S/c1-19(2)25(23,24)21-9-7-20(8-10-21)11-14-16-17-18-22(14)13-5-3-12(15)4-6-13/h3-6H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZGFKALCYHMJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be synthesized from 4-chlorobenzyl cyanide and sodium azide under acidic conditions. The resulting tetrazole is then reacted with N,N-dimethylpiperazine-1-sulfonamide in the presence of a suitable base, such as sodium hydroxide, to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of allergies and inflammation.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets. The compound is known to bind to histamine H1 receptors, thereby inhibiting the action of histamine and reducing allergic responses. Additionally, it may interact with other cellular pathways involved in inflammation and immune response .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl group (electron-withdrawing) in the target compound may enhance receptor binding affinity compared to ethoxy or methoxy substituents (electron-donating), which could improve solubility .

- Piperazine Modifications : The N,N-dimethyl and sulfonamide groups in the target compound likely increase metabolic stability over analogues with methylsulfonyl or unmodified piperazines .

Comparison with Analogues :

- The ethoxyphenyl derivative () likely follows the same pathway, substituting 4-chlorophenyl with 4-ethoxyphenyl during functionalization .

- The fluorobenzyl analogue () may require additional benzyl protection steps, increasing synthetic complexity .

Physicochemical Properties

Key Observations :

- All analogues share similar hydrogen-bonding capacity, suggesting comparable interactions with biological targets.

Biological Activity

The compound 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide is a sulfonamide derivative characterized by a tetrazole ring and a piperazine moiety. Its unique structure contributes to various biological activities, making it a subject of interest in pharmacological research. This article reviews the synthesis, mechanisms of action, and biological activities associated with this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Tetrazole Ring : The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide in the presence of a catalyst like copper sulfate under reflux conditions.

- Attachment of the Piperazine and Sulfonamide Groups : The resulting tetrazole intermediate is then reacted with N,N-dimethylpiperazine in the presence of sulfonyl chloride to form the final product.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups in biological systems, allowing it to bind to active sites on enzymes or receptors. This interaction can lead to various biological effects, including:

- Inhibition of Enzyme Activity : The compound has shown potential as an acetylcholinesterase inhibitor, impacting neurotransmitter regulation.

- Signal Transduction Modulation : It may alter cellular signaling pathways, influencing various physiological responses.

Biological Activity

The biological activities associated with this compound include:

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Antiviral Activity

In related studies, sulfonamide derivatives containing tetrazole rings have demonstrated antiviral properties against Tobacco Mosaic Virus (TMV), suggesting potential applications in plant virology .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes such as urease and acetylcholinesterase. Preliminary results indicate strong inhibitory activity, which could be beneficial in treating conditions like Alzheimer's disease and certain infections .

Case Studies

Case Study 1: Antibacterial Screening

A series of synthesized compounds were evaluated for antibacterial activity against various strains. The results indicated that several derivatives exhibited IC50 values lower than 5 µM against Staphylococcus aureus and Escherichia coli, highlighting their potential as effective antibacterial agents .

Case Study 2: Enzyme Inhibition

In an investigation involving enzyme inhibition, compounds similar to this compound exhibited IC50 values ranging from 0.63 to 2.14 µM against acetylcholinesterase, demonstrating their efficacy in modulating neurotransmitter levels .

Data Table: Biological Activity Summary

Q & A

Q. What are the established synthetic routes for 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step reactions involving:

- Tetrazole ring formation : Cyclization of nitriles with sodium azide in the presence of ammonium chloride at elevated temperatures (80–100°C) .

- Piperazine sulfonamide coupling : Reaction of the tetrazole intermediate with N,N-dimethylpiperazine sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

Key factors : - Temperature control : Excessive heat during cyclization can lead to byproducts (e.g., triazoles).

- Solvent selection : Polar aprotic solvents (DMF, DCM) improve sulfonamide coupling efficiency.

- Yield optimization : Typical yields range from 40–65%; purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

- 1H/13C NMR : Confirm substitution patterns (e.g., 4-chlorophenyl protons at δ 7.4–7.6 ppm, piperazine methyl groups at δ 2.2–2.5 ppm) .

- LCMS : Monitor molecular ion peaks ([M+H]+ ≈ 424 m/z) and assess purity (>95%) .

- IR spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and tetrazole C-N vibrations (~1600 cm⁻¹) .

Validation tip : Cross-reference spectral data with structurally analogous compounds (e.g., piperazine sulfonamides in ).

Q. What initial biological screening assays are recommended for this compound?

- Enzyme inhibition : Test against carbonic anhydrase isoforms (hCA I/II) using stopped-flow CO2 hydration assays .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- Receptor binding : Screen for affinity to serotonin/dopamine receptors via radioligand displacement assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodology :

- Substituent variation : Synthesize analogs with:

- Activity cliffs : Use computational docking (AutoDock Vina) to correlate substituent changes with binding energy shifts in target proteins (e.g., hCA II) .

Example : Replacing the tetrazole with a triazole reduced hCA II inhibition by 70%, highlighting the tetrazole’s role in zinc coordination .

Q. How should researchers address contradictory data in biological assays (e.g., varying IC50 values across studies)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.